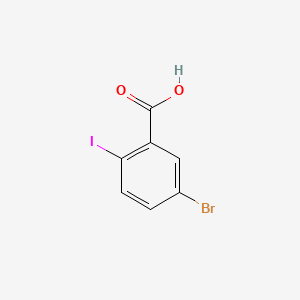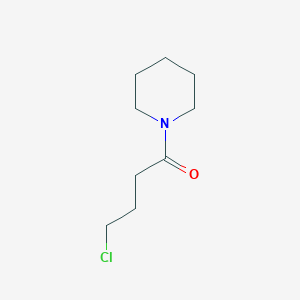![molecular formula C9H12N2O B1267911 N-[(4-aminophenyl)methyl]acetamide CAS No. 99362-10-4](/img/structure/B1267911.png)
N-[(4-aminophenyl)methyl]acetamide
Overview
Description
N-[(4-Aminophenyl)methyl]acetamide, commonly referred to as NAM, is a small molecule compound with a wide range of applications in both scientific research and industrial synthesis. NAM is an important intermediate in the synthesis of several drugs and has been used in the synthesis of a variety of pharmaceuticals. NAM has also been used in the synthesis of dyes, pigments, and other organic compounds. In recent years, NAM has been studied for its potential biomedical applications, including its role in the regulation of gene expression, cell signaling, and apoptosis.
Scientific Research Applications
1. Opioid Kappa Agonist Studies
N-[(4-Aminophenyl)methyl]acetamide derivatives have been explored for their potential as opioid kappa agonists. For instance, a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, including variants with substitutions at the carbon adjacent to the amide nitrogen, demonstrated significant opioid kappa agonist activity. Compounds like 2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-(1-methylethyl)-2-(1-pyrrolidinyl)ethyl]acetamide showed notable in vitro activity and analgesic effects in animal models (Barlow et al., 1991).
2. Coordination Complexes and Antioxidant Activity
This compound derivatives have been used to create coordination complexes with metals like Cobalt (II) and Copper (II). These complexes displayed significant antioxidant activity in vitro. Studies have characterized these complexes using various spectroscopic techniques, highlighting their potential in antioxidant applications (Chkirate et al., 2019).
3. Antimalarial Activity
In the field of antimalarial research, derivatives of this compound have been synthesized and evaluated. Compounds like 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl][1,1'-biphenyl]-2-ols and their N omega-oxides were found to have considerable activity against Plasmodium berghei in mice, showing promise for antimalarial applications (Werbel et al., 1986).
4. Anticancer Agent Synthesis
This compound derivatives have been synthesized and assessed for anticancer activity. For instance, 5-methyl-4-phenyl thiazole derivatives showed selectivity against human lung adenocarcinoma cells. The structural elucidation and cytotoxicity analysis of these compounds emphasized their potential as anticancer agents (Evren et al., 2019).
5. Synthesis of Antimalarial Drug Intermediates
This compound derivatives have been utilized as intermediates in the natural synthesis of antimalarial drugs. Chemoselective acetylation processes using catalysts like Novozym 435 have been developed for this purpose, enhancing the efficiency of antimalarial drug production (Magadum & Yadav, 2018).
Properties
IUPAC Name |
N-[(4-aminophenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-7(12)11-6-8-2-4-9(10)5-3-8/h2-5H,6,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQYMVAVTKTFEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99362-10-4 | |
| Record name | N-[(4-aminophenyl)methyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 2-oxo-2,3-dihydro-1H-benzo[D]imidazole-1-carboxylate](/img/structure/B1267833.png)




![2-[(4-Fluorobenzyl)thio]ethanol](/img/structure/B1267848.png)




